molecular formula C13H11BrN2O2 B2358632 N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1252919-09-7

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2358632
CAS No.: 1252919-09-7
M. Wt: 307.147
InChI Key: GONIEFYVVFNGRE-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom, a dihydropyridine ring, and a carboxamide group

Biochemical Analysis

Biochemical Properties

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .

Cellular Effects

The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide on cells are diverse and significant. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzylamine and a suitable dihydropyridine precursor.

    Condensation Reaction: The 3-bromobenzylamine is reacted with the dihydropyridine precursor under controlled conditions to form the desired compound. This step often involves the use of a condensation agent, such as acetic anhydride or a similar reagent.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIEFYVVFNGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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